molecular formula C4H5ClN2S B1284132 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole CAS No. 75341-23-0

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B1284132
CAS RN: 75341-23-0
M. Wt: 148.61 g/mol
InChI Key: KMLZHRLGMVZPGX-UHFFFAOYSA-N
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Description

The compound "2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole" is a derivative of the thiadiazole family, which is known for its various biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The chloromethyl and methyl groups attached to the thiadiazole ring can influence the compound's reactivity and potential applications, such as in the synthesis of fungicides, pharmaceuticals, and other organic compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through different methods. For instance, 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles can be prepared by ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid . Additionally, 2-alkylthio-5-chloromethyl-1,3,4-thiadiazoles can be synthesized directly from dithiocarbazic acid alkylesters with chloroacetylchloride in a one-step synthesis . These methods demonstrate the versatility in synthesizing chloromethyl thiadiazole derivatives, which can be further functionalized to create a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also be used to analyze the structural geometry, electronic properties, and molecular interactions such as hydrogen bonding and conjugative interactions .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic displacement, condensation, and reactions with other reagents to form new compounds. For instance, 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles were synthesized by nucleophilic displacement of the Cl- ion . Moreover, microwave-assisted synthesis has been used to facilitate the condensation of thiadiazole derivatives with aromatic aldehydes . These reactions highlight the reactivity of thiadiazole derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For example, the presence of a chloromethyl group can affect the compound's polarity and reactivity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using DFT calculations to predict the compound's behavior in chemical reactions . Additionally, the crystal structure analysis can provide insights into the compound's solid-state properties, such as intermolecular hydrogen bonding, which can affect its melting point, solubility, and stability .

Scientific Research Applications

Fungicidal Activity

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as fungicides. Studies have shown that certain derivatives of this compound exhibit significant fungicidal activities, sometimes surpassing commercially used fungicides (Mishra et al., 1993). Additionally, some derivatives have been specifically tested against Rhizoctonia solani, a major disease affecting rice in China, demonstrating considerable fungicidal efficacy (Chen, Li, & Han, 2000).

Anticancer Potential

Research has also explored the potential of 1,3,4-thiadiazole derivatives in anticancer applications. Novel pharmacophores containing the thiadiazole moiety have been synthesized and evaluated, showing promising results against specific cancer cell lines. This indicates a potential for these compounds in the development of new anticancer agents (Gomha et al., 2017).

Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized to investigate their biological activities. Some of these compounds exhibited high DNA protective ability and strong antimicrobial activity against specific strains of bacteria, indicating their potential use in antimicrobial treatments (Gür et al., 2020).

Corrosion Inhibition

The 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, have been studied for their properties as corrosion inhibitors. These compounds have shown effectiveness in inhibiting corrosion of metals like mild steel, especially in acidic environments, highlighting their potential in industrial applications (Bentiss et al., 2007).

Ligand Synthesis for Coordination Chemistry

These compounds have been utilized in the synthesis of various ligands for coordination chemistry. The synthesis of mixed (bi)pyridyl/(bi)1,3,4-thiadiazolyl ligands has been described, with potential applications in the field of material science and catalysis (Mamo, Pappalardo, & Clasadonte, 2003).

Tautomeric Studies

Studies have been conducted on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, which includes derivatives of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. These studies are crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Matwijczuk et al., 2017).

Mechanism of Action

The mechanism of action of chloromethyl compounds can vary depending on their specific structure and the biological system they interact with .

Safety and Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage. Some of them are harmful if swallowed and fatal if inhaled .

Future Directions

The future directions in the research and application of chloromethyl compounds could involve the development of safer and more efficient synthesis methods, as well as the exploration of new applications in various fields such as medicine and materials science .

properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLZHRLGMVZPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574854
Record name 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75341-23-0
Record name 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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